Vulolisib
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Overview
Description
Vulolisib is a synthetic organic compound known for its potent inhibitory effects on phosphatidylinositol 3-kinase (PI3K). It is primarily recognized for its antineoplastic properties, making it a valuable agent in cancer research and treatment . The compound selectively inhibits PI3Kα, which plays a crucial role in cell proliferation and survival, particularly in cancer cells with mutated forms of PI3Kα .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vulolisib involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Vulolisib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Vulolisib has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study PI3K signaling pathways and their role in cellular processes.
Biology: Employed in cell biology to investigate the effects of PI3K inhibition on cell proliferation, apoptosis, and metabolism.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with PI3Kα mutations.
Mechanism of Action
Vulolisib exerts its effects by selectively inhibiting PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. By inhibiting PI3Kα, this compound disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound’s selectivity for PI3Kα over other isoforms (PI3Kβ, PI3Kγ, and PI3Kδ) enhances its therapeutic potential and minimizes off-target effects .
Comparison with Similar Compounds
Alpelisib: Another PI3Kα inhibitor with similar antineoplastic properties.
Buparlisib: A pan-PI3K inhibitor that targets multiple isoforms of PI3K.
Copanlisib: Inhibits PI3Kα and PI3Kδ, used in the treatment of certain lymphomas.
Uniqueness of Vulolisib: this compound stands out due to its high selectivity for PI3Kα, which reduces the likelihood of side effects associated with non-selective inhibition. Its potent antiproliferative activity against cancer cells with PI3Kα mutations makes it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
2390105-79-8 |
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Molecular Formula |
C18H19F2N5O3S |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[(4R)-4-(difluoromethyl)-2-oxo-1,3-thiazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide |
InChI |
InChI=1S/C18H19F2N5O3S/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1 |
InChI Key |
KEEKMOIRJUWKNK-CABZTGNLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4[C@@H](CSC4=O)C(F)F |
Canonical SMILES |
CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(CSC4=O)C(F)F |
Origin of Product |
United States |
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